methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate
CAS No.: 1111408-84-4
Cat. No.: VC4670580
Molecular Formula: C22H20N4O5S2
Molecular Weight: 484.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111408-84-4 |
|---|---|
| Molecular Formula | C22H20N4O5S2 |
| Molecular Weight | 484.55 |
| IUPAC Name | methyl 2-[[2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H20N4O5S2/c1-3-26-17-11-7-5-9-15(17)20-18(33(26,29)30)12-23-22(25-20)32-13-19(27)24-16-10-6-4-8-14(16)21(28)31-2/h4-12H,3,13H2,1-2H3,(H,24,27) |
| Standard InChI Key | AAIOVDVYDVLIOC-UHFFFAOYSA-N |
| SMILES | CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4C(=O)OC |
Introduction
Methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound characterized by its intricate molecular structure. This compound is primarily used in non-human research settings and is not intended for therapeutic or veterinary use. It falls under the category of complex organic molecules with potential pharmaceutical applications due to its unique structural features.
Synthesis and Preparation
The synthesis of this compound typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure, although specific synthesis protocols for this compound are not widely documented.
Potential Applications
Methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. Its unique structural features suggest it could interact with biological targets, although further studies are needed to elucidate precise mechanisms of action.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential for interacting with biological targets due to its complex structure |
| Pharmaceutical Research | May contribute to the development of new drugs due to its unique chemical properties |
| Biological Studies | Used in non-human research settings to explore biological interactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume